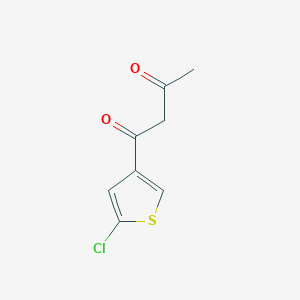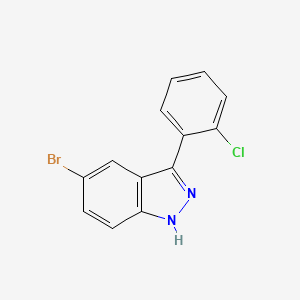
5-Bromo-3-(2-chlorophenyl)-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-(2-chlorophenyl)-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and chlorine atoms in the structure of this compound enhances its reactivity and makes it a valuable compound in various chemical reactions and research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(2-chlorophenyl)-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chlorobenzonitrile with 5-bromo-1H-indazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
5-Bromo-3-(2-chlorophenyl)-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.
科学研究应用
5-Bromo-3-(2-chlorophenyl)-1H-indazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Bromo-3-(2-chlorophenyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to the suppression of cell proliferation or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
5-Bromo-1H-indazole: Lacks the 2-chlorophenyl group, making it less reactive in certain chemical reactions.
3-(2-Chlorophenyl)-1H-indazole: Lacks the bromine atom, affecting its reactivity and biological activity.
5-Chloro-3-(2-bromophenyl)-1H-indazole: Similar structure but with different halogen atoms, leading to variations in reactivity and applications.
Uniqueness
5-Bromo-3-(2-chlorophenyl)-1H-indazole is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and make it a versatile compound in various chemical reactions and research applications. Its unique structure also contributes to its potential bioactivity and therapeutic applications.
属性
CAS 编号 |
163434-09-1 |
|---|---|
分子式 |
C13H8BrClN2 |
分子量 |
307.57 g/mol |
IUPAC 名称 |
5-bromo-3-(2-chlorophenyl)-1H-indazole |
InChI |
InChI=1S/C13H8BrClN2/c14-8-5-6-12-10(7-8)13(17-16-12)9-3-1-2-4-11(9)15/h1-7H,(H,16,17) |
InChI 键 |
WQHYOOYNUPMHFL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=NNC3=C2C=C(C=C3)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


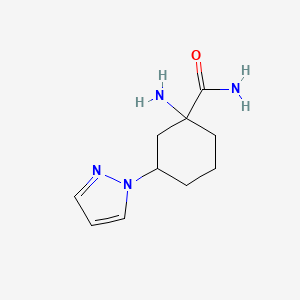

![tert-Butyl hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B13075028.png)
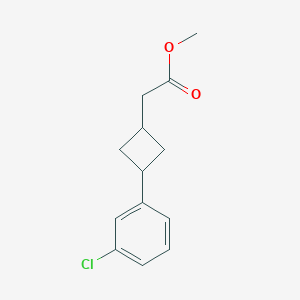
![3-(Bicyclo[4.1.0]heptan-7-YL)-1-methyl-1H-pyrazol-5-amine](/img/structure/B13075040.png)
![1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075047.png)

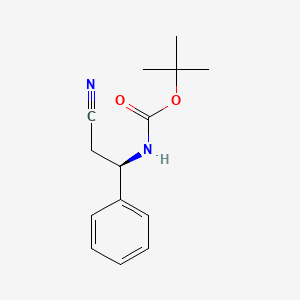

![3-(Aminomethyl)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13075069.png)
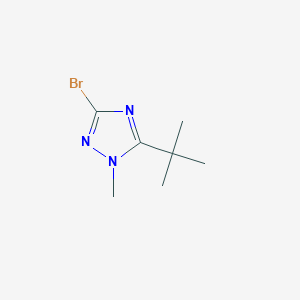

![Pyrrolo[2,3-g]indazole-7,8-dione](/img/structure/B13075086.png)
